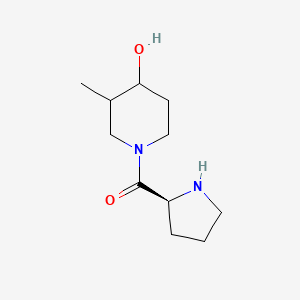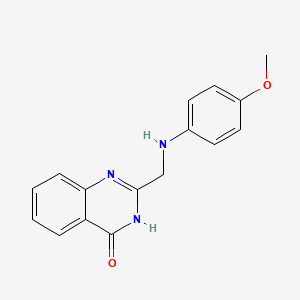
2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, antimalarial, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one typically involves the reaction of 4-methoxyaniline with quinazolin-4(3H)-one derivatives. One common method includes the use of a copper-mediated tandem C(sp2)–H amination reaction . This reaction can be carried out using N-(quinolin-8-yl)benzamide and amidine hydrochlorides as starting materials, with 8-aminoquinoline serving as a removable bidentate directing group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of copper-mediated reactions is advantageous due to their simplicity and cost-effectiveness .
化学反応の分析
Types of Reactions
2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the aromatic ring and the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities .
科学的研究の応用
2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antitumor agent.
Industry: It is used in the development of agrochemicals and other industrial applications.
作用機序
The mechanism of action of 2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives are known to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
類似化合物との比較
Similar Compounds
4-Aminoquinazoline: Known for its antitumor activity by inhibiting epidermal growth factor receptor (EGFR) phosphorylation.
4-Hydroxyquinazoline: Exhibits potent PARP inhibition and is used in overcoming drug resistance in cancer therapy.
4,6,7-Trisubstituted Quinazoline Derivatives: These compounds have shown significant cytotoxicity against various cancer cell lines.
Uniqueness
2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .
特性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
2-[(4-methoxyanilino)methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)17-10-15-18-14-5-3-2-4-13(14)16(20)19-15/h2-9,17H,10H2,1H3,(H,18,19,20) |
InChIキー |
KCJZWTQYSSBKDW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



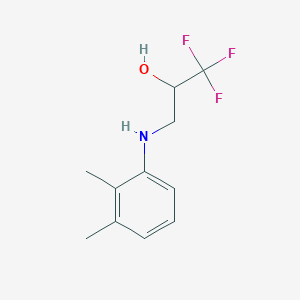

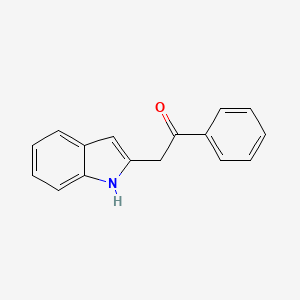

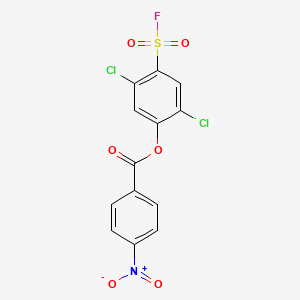
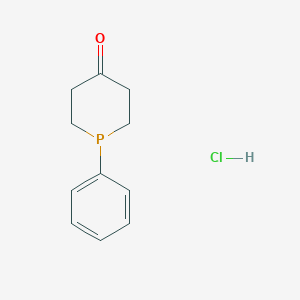

![Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13344366.png)
![(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13344367.png)

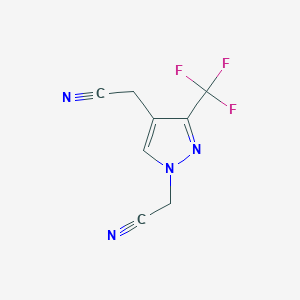
![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B13344389.png)
